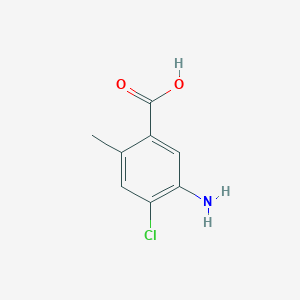

5-Amino-4-chloro-2-methylbenzoic acid

Description

Significance in Synthetic Organic Chemistry

The significance of 5-Amino-4-chloro-2-methylbenzoic acid in synthetic organic chemistry lies in its potential as a versatile building block. The presence of an amino group, a halogen, and a carboxylic acid on the same aromatic scaffold allows for a variety of chemical transformations.

Amino Group Reactivity: The amino group can undergo a range of reactions, including diazotization to introduce other functional groups, acylation to form amides, and alkylation. These transformations are fundamental in building more complex molecular architectures.

Carboxylic Acid Group Reactivity: The carboxylic acid functionality can be converted into esters, amides, or acid chlorides, providing further opportunities for molecular elaboration.

Chloro Group Reactivity: The chlorine atom can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The interplay of these functional groups, influenced by their relative positions on the aromatic ring, governs the regioselectivity and reactivity of the molecule, making it a subject of interest for methodological development in organic synthesis.

Overview of Substituted Benzoic Acid Derivatives in Academic Inquiry

Substituted benzoic acid derivatives are a cornerstone of modern chemical research. The introduction of various functional groups onto the benzoic acid core can profoundly alter its physical, chemical, and biological properties. This has led to their widespread investigation and application in diverse fields.

In medicinal chemistry, for example, halogenated aminobenzoic acids are frequently employed as key intermediates in the development of new therapeutic agents. The halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Similarly, the amino group can serve as a crucial pharmacophore or a handle for further derivatization to optimize biological activity.

In materials science, substituted benzoic acids are utilized in the synthesis of liquid crystals, polymers, and other functional materials. The rigid aromatic core combined with various substituents allows for the fine-tuning of material properties.

The study of substituted benzoic acids also contributes to a deeper understanding of fundamental chemical principles, such as the electronic effects of substituents on aromatic reactivity and the intricacies of non-covalent interactions that govern crystal packing and self-assembly in solution. chemicalbook.com

Chemical Properties and Data

| Property | 4-Amino-2-chloro-5-methylbenzoic acid | 2-Amino-5-chloro-4-methylbenzoic acid |

| CAS Number | 1357944-41-2 chemicalbook.com | 637347-67-2 |

| Molecular Formula | C₈H₈ClNO₂ chemicalbook.com | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol chemicalbook.com | 185.61 g/mol |

Note: The data presented in this table is for structurally similar isomers of this compound and is intended for comparative purposes only.

Potential Synthetic Approaches

The synthesis of this compound would likely involve a multi-step sequence starting from a readily available substituted toluene (B28343) or benzoic acid derivative. A plausible synthetic strategy could involve the electrophilic aromatic substitution of a precursor molecule. For instance, the chlorination of an aminomethylbenzoic acid derivative could be a key step. The regioselectivity of such a reaction would be directed by the existing substituents on the aromatic ring.

For example, a common method for the synthesis of a related compound, 2-Amino-5-chloro-4-methylbenzoic acid, involves the direct chlorination of 2-amino-4-methylbenzoic acid using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as dimethylformamide (DMF). A similar approach, starting with the appropriate isomer, could potentially yield this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

5-amino-4-chloro-2-methylbenzoic acid |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

WGJYXWJRRSXENJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Amino 4 Chloro 2 Methylbenzoic Acid and Its Precursors

Established Synthetic Pathways

The construction of 5-Amino-4-chloro-2-methylbenzoic acid typically involves a multi-step sequence starting from a less complex, commercially available substituted benzoic acid. The key transformations include the introduction of a nitro group (which will later be reduced to the amine), a chlorine atom, and the manipulation of the carboxylic acid group, often through protection as an ester.

Multi-Step Synthesis from Substituted Benzoic Acids

A common and logical approach to synthesizing this compound begins with 2-methylbenzoic acid (o-toluic acid). The synthesis plan must carefully consider the directing effects of the methyl (-CH3), carboxyl (-COOH), and subsequent nitro (-NO2) groups to install the chloro and amino functionalities at the C-4 and C-5 positions, respectively.

A plausible synthetic route is as follows:

Nitration of 2-methylbenzoic acid: The first step is the introduction of a nitro group. In 2-methylbenzoic acid, the methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The position para to the activating methyl group (C-5) is also meta to the deactivating carboxyl group, making it the most likely site for electrophilic nitration. This reaction yields 2-methyl-5-nitrobenzoic acid.

Chlorination of 2-methyl-5-nitrobenzoic acid: The next step is the regioselective installation of a chlorine atom. The ring now has three substituents: an activating -CH3 group, and two deactivating, meta-directing -NO2 and -COOH groups. The most activated position for chlorination that is sterically accessible is C-4, which is ortho to the methyl group and meta to both the nitro and carboxyl groups. This step produces 4-chloro-2-methyl-5-nitrobenzoic acid. A similar strategy involving nitration, reduction, and then chlorination is employed in the synthesis of related isomers like 2-amino-3-methyl-5-chlorobenzoic acid. google.com

Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. This is a standard transformation that converts 4-chloro-2-methyl-5-nitrobenzoic acid into the target compound, this compound.

This strategic sequence ensures the correct placement of all three substituents around the benzene (B151609) ring.

Halogenation Reactions

The introduction of a chlorine atom onto the aromatic ring is a critical step in the synthesis. The choice of chlorinating agent and reaction conditions is important for achieving high yield and selectivity while avoiding unwanted side reactions.

Regioselective chlorination is achieved by exploiting the electronic and steric effects of the substituents on the benzoic acid precursor. In the proposed synthesis starting from 2-methyl-5-nitrobenzoic acid, the directing effects of the existing groups converge to favor substitution at the C-4 position. The methyl group activates the ortho (C-3) and para (C-5, already occupied) positions, while the nitro and carboxyl groups direct incoming electrophiles to the meta positions (C-4 is meta to the nitro group). This alignment of directing effects makes the C-4 position the most favorable site for chlorination.

Various reagents can be used for the chlorination of arenes, including molecular chlorine (Cl2), sulfuryl chloride, and N-chlorosuccinimide (NCS). jalsnet.com For substrates with multiple functional groups, milder reagents like NCS are often preferred.

N-Halosuccinimides, particularly N-chlorosuccinimide (NCS), are versatile and widely used reagents for the halogenation of aromatic compounds due to their ease of handling compared to gaseous halogens. nih.gov They serve as a source of electrophilic chlorine for substitution reactions.

The reactivity of NCS can be modulated by catalysts. Lewis acids or strong Brønsted acids like trifluoromethanesulfonic acid can activate NCS, enabling the chlorination of even deactivated aromatic rings. organic-chemistry.org Alternatively, Lewis bases such as DABCO can also catalyze aromatic halogenation with N-halosuccinimides under mild conditions. nih.gov The synthesis of various halogenated aminobenzoic acid derivatives has been successfully achieved using NCS. chemicalbook.comsioc-journal.cn For instance, 2-amino-3-methylbenzoic acid can be chlorinated using NCS in a suitable solvent like N,N-dimethylformamide (DMF). google.comchemicalbook.com This demonstrates the utility of NCS for the chlorination step in the synthesis of the target compound.

| Catalyst/Activator | Substrate Type | Typical Conditions | Reference |

|---|---|---|---|

| BF3-H2O | Deactivated Aromatics | Acidic medium, activates NCS for less reactive substrates. | organic-chemistry.org |

| DABCO (Lewis Base) | Activated/Moderately Activated Aromatics | Ambient temperature, mild conditions, good for substrates that are sensitive to strong acids. | nih.gov |

| PhSSPh | Less Reactive Aromatics (e.g., esters) | Activates NCS for chlorination in good to high yields. | researchgate.netacs.org |

| None (Solvent-mediated) | Activated Aromatics (e.g., anilines) | Reaction in a polar aprotic solvent like DMF at elevated temperatures. | google.comchemicalbook.com |

Amination Reactions in Benzoic Acid Synthesis

The introduction of an amino group onto the benzoic acid backbone is most commonly accomplished through the nitration of the aromatic ring followed by the reduction of the resulting nitro group. nih.gov This two-step process is a fundamental and reliable method in aromatic chemistry.

Nitration: As described in section 2.1.1, nitration is an electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity is controlled by the existing substituents.

Reduction: The nitro group is subsequently reduced to a primary amine. A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This is a clean and efficient method, as demonstrated in the synthesis of 2-amino-3-methylbenzoic acid from its nitro precursor. google.com

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

While direct C-H amination and copper-catalyzed amination of aryl halides are more modern techniques, the nitration-reduction sequence remains the most established and predictable pathway for installing an amino group in the synthesis of complex anilines like this compound. nih.govresearchgate.net

Carboxylic Acid Functional Group Interconversions (e.g., Esterification, Saponification)

During a multi-step synthesis, it is often advantageous to protect the carboxylic acid functional group to prevent it from interfering with subsequent reactions or to improve the solubility of intermediates. The most common protecting group for a carboxylic acid is an ester.

Esterification: This is the process of converting a carboxylic acid into an ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edulibretexts.org The reaction is an equilibrium, and using a large excess of the alcohol helps drive it toward the ester product. tcu.edu For example, a substituted benzoic acid can be converted to its methyl ester by refluxing with methanol (B129727) and catalytic sulfuric acid.

Saponification: This is the process of hydrolyzing an ester back to its parent carboxylic acid. It is typically carried out under basic conditions by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com This reaction, which is effectively irreversible, initially produces a carboxylate salt. masterorganicchemistry.com A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. masterorganicchemistry.com This esterification-saponification sequence is demonstrated in the synthesis of a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, where a methyl ester intermediate is hydrolyzed using KOH in a methanol/water mixture. google.com

| Transformation | Reaction Name | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid → Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H2SO4) | Ester + Water | tcu.eduquora.com |

| Ester → Carboxylic Acid | Saponification | 1. Base (e.g., NaOH, KOH) in Water/Alcohol 2. Acid (e.g., HCl) for workup | Carboxylate Salt (intermediate), then Carboxylic Acid | masterorganicchemistry.comgoogle.com |

Development of Novel Synthetic Approaches

Recent research has concentrated on creating innovative and efficient synthetic pathways for compounds structurally similar to this compound. These efforts aim to overcome the limitations of traditional methods, which are often associated with harsh conditions, low yields, and significant waste generation.

The synthesis of halogenated and aminated benzoic acid derivatives often involves multi-step processes where the choice of reagents and reaction conditions is critical for achieving high efficiency and selectivity. For instance, a common strategy involves the chlorination of an amino-benzoic acid precursor.

In the synthesis of the related compound, 2-amino-5-chloro-3-methylbenzoic acid, N-chlorosuccinimide (NCS) has been employed as a chlorinating agent in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com Another approach for the same compound starts with isatoic anhydride, which is reacted with cyanuric chloride in dichloroethane at a controlled temperature of 25-30°C for approximately 10 hours. patsnap.com

A detailed synthetic method for 4-amino-5-chloro-2-methoxybenzoic acid, a structural isomer, begins with p-aminosalicylic acid. google.com This process includes methylation, followed by chlorination using N-chlorosuccinimide in DMF at 65-75°C for 3-4 hours, and concludes with hydrolysis. google.com The careful control of molar ratios, temperature, and reaction time is essential for maximizing product yield and minimizing side reactions. google.com

The following table summarizes various reaction conditions explored for the synthesis of precursors and analogs of this compound.

| Target Compound Analog | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

| 2-Amino-5-chloro-3-methylbenzoic acid | Isatoic anhydride | Cyanuric chloride | Dichloroethane | 25-30°C | 10 h | 85% | 98.5% | patsnap.com |

| 2-Amino-5-chloro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | N-chlorosuccinimide | DMF | Reflux | 3 h | 83% | - | chemicalbook.com |

| 4-Amino-5-chloro-2-methoxybenzoic acid | 4-Amino-2-methoxy-benzoic acid methyl ester | N-chlorosuccinimide | DMF | 65-75°C | 3-4 h | >90% | - | google.com |

| 5-Amino-2-chlorobenzoic acid | 2-Chloro-5-nitrobenzoic acid | Zinc dust, Acetic acid | Water | Boiling | 2 h | ~92% | - | prepchem.com |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to highly selective and efficient reactions. acs.org In the synthesis of precursors for this compound, catalytic hydrogenation is a frequently employed strategy. This method is used to reduce a nitro group to an amine, a key transformation in many synthetic routes. For example, the synthesis of methyl 5-amino-2-chloro-4-fluorobenzoate from its nitro precursor is achieved using 10% palladium on activated carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com This heterogeneous catalytic system is favored for its efficiency and ease of separation from the reaction mixture.

Similarly, a patented method for producing 2-amino-3-methyl-5-chlorobenzoic acid involves a sequence of nitration, catalytic hydrogenation reduction, and subsequent chlorination. google.com The use of a catalyst in the reduction step is crucial for the high yield and purity of the resulting 2-amino-3-methylbenzoic acid intermediate. google.com

Beyond hydrogenation, transition-metal catalysts are instrumental in more complex bond-forming reactions. For instance, palladium catalysts like PdCl2(PPh3)2 have been used in Negishi cross-coupling reactions to synthesize complex benzoic acid derivatives, demonstrating the versatility of catalytic methods in this area of chemistry. researchgate.net The development of novel rhodium catalysts has also advanced the synthesis of aliphatic amines through hydroaminomethylation, showcasing the broader impact of catalysis on amine synthesis. acs.org These catalytic approaches are superior to stoichiometric methods, which often require harsh conditions and generate more waste. acs.org

Optimizing reaction and purification processes is critical for the industrial-scale production of chemical intermediates. Key strategies focus on improving product yield, ensuring high purity, and simplifying work-up procedures.

In the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, process optimization involves several key steps. google.com After the chlorination reaction, the mixture is poured into ice water to precipitate the crude product. google.com For purification, activated carbon is used for decolorization during a reflux step, followed by filtration. google.com The final, high-purity product is obtained by carefully adjusting the pH of the aqueous solution to 5, which induces crystallization. google.com These optimized steps lead to yields exceeding 90%. google.com

For 2-amino-5-chloro-3-methylbenzoic acid, purification is achieved through filtration, washing the solid with hot water, and subsequent recrystallization from anhydrous methanol. patsnap.com This procedure effectively removes impurities, resulting in a product with 85% yield and 98.5% purity. patsnap.com Another optimized process for a related compound involves cooling the reaction mixture to between 0-5°C to induce crystallization. justia.com The filtrate from this initial step can be concentrated under reduced pressure to recover a second batch of the product, thereby increasing the total process yield to approximately 92%. justia.com

The following table details optimization techniques and their impact on product yield and purity for related compounds.

| Optimization Technique | Target Compound Analog | Effect | Result | Reference |

| pH-controlled crystallization | 4-Amino-5-chloro-2-methoxybenzoic acid | Induces precipitation of pure product | Yields of 90.8% - 91.4% | google.com |

| Activated carbon treatment | 4-Amino-5-chloro-2-methoxybenzoic acid | Removes colored impurities | Enhanced product quality | google.com |

| Recrystallization from methanol | 2-Amino-5-chloro-3-methylbenzoic acid | High purification of final product | Purity of 98.5% | patsnap.com |

| Low-temperature crystallization & filtrate concentration | 5-Chloro-2-((ethoxycarbonyl)amino)-3-methylbenzoic acid | Maximizes product recovery | Combined yield of ~92% | justia.com |

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. sigmaaldrich.com This involves preventing waste, maximizing atom economy, using safer chemicals and solvents, and improving energy efficiency. yale.edumsu.edu

The synthesis of aminobenzoic acid derivatives provides several opportunities to apply these principles:

Waste Prevention : It is better to prevent waste than to treat it after it has been created. msu.edu Some traditional methods for synthesizing chlorinated benzoic acids are described as wasteful due to the large volumes of aqueous waste generated during product isolation. justia.com Newer methods that allow for solvent recovery and recycling are being developed to address this issue. justia.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the palladium-catalyzed hydrogenation of a nitro group, offer a higher atom economy compared to stoichiometric reductions that use reagents like zinc dust, which generate significant inorganic waste. prepchem.comchemicalbook.com

Safer Solvents : The use of hazardous solvents like dichloroethane and DMF is common in these syntheses. patsnap.comgoogle.com A key goal of green chemistry is to replace such solvents with more environmentally benign alternatives, such as water or bio-based solvents, where possible. psu.edu

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org As discussed, catalytic hydrogenation and cross-coupling reactions represent greener alternatives to older methods, reducing waste and often allowing for milder reaction conditions. chemicalbook.comresearchgate.net

By consciously applying these principles, chemists can design synthetic routes for this compound and its precursors that are not only efficient and high-yielding but also sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of 5 Amino 4 Chloro 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions, enabling acid-base chemistry and the formation of various derivatives.

As a carboxylic acid, 5-Amino-4-chloro-2-methylbenzoic acid can donate a proton to a base, forming a carboxylate salt. This acid-base equilibrium is a fundamental property leveraged in various synthetic and purification processes. The formation of salts can alter the solubility of the compound, facilitating its separation from reaction mixtures. For instance, treatment with a base like sodium hydroxide (B78521) would yield the corresponding sodium carboxylate salt, which is typically more soluble in aqueous solutions than the parent carboxylic acid.

In organic synthesis, the generation of carboxylate salts is often a preliminary step for subsequent reactions. The carboxylate anion is a competent nucleophile and can participate in various substitution reactions.

The carboxylic acid group of this compound readily undergoes amidation and esterification reactions.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow and requires high temperatures. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or the use of phosphonium (B103445) salts. nih.gov For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various benzoic acids with anilines. rsc.org The general scheme for amidation is as follows:

R-COOH + R'-NH₂ → R-CONH-R' + H₂O

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. This reaction is often catalyzed by an acid, such as sulfuric acid, or can be achieved under milder conditions using coupling agents. The formation of methyl esters is a common derivatization. chemicalbook.com For example, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid methyl ester is achieved through methylation with dimethyl sulfate, followed by chlorination and hydrolysis. google.com

| Reaction Type | Reagents | Product |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

Transformations of the Amino Group

The amino group on the aromatic ring is another key site for chemical modifications, allowing for the introduction of a wide array of substituents.

Alkylation of the amino group introduces an alkyl substituent. This can be achieved using alkyl halides in the presence of a base. N-methylation is a common modification in medicinal chemistry as it can increase a compound's lipophilicity and membrane permeability. monash.edu

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or an anhydride, to form an amide. This is a common strategy to protect the amino group during other synthetic transformations or to introduce specific functional groups. learncbse.in For example, the reaction with acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative.

| Reaction Type | Reagents | Product |

| Alkylation | Alkyl Halide, Base | N-Alkyl-amine |

| Acylation | Acyl Halide or Anhydride, Base | N-Acyl-amine (Amide) |

The amino group can undergo both reduction and oxidation, although these transformations are less common for aromatic amines compared to other functional groups.

Reductive amination , while more applicable to the formation of amines from carbonyl compounds, highlights the potential for the amino group to be involved in reductive processes.

Oxidation of aromatic amines can lead to a variety of products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidizing agent and reaction conditions. The amino group makes the aromatic ring more susceptible to oxidation.

More commonly, the amino group is introduced via the reduction of a nitro group . For instance, 5-amino-2-chlorobenzoic acid can be prepared by the reduction of 2-chloro-5-nitrobenzoic acid using zinc dust in the presence of acetic acid. prepchem.com This highlights a common synthetic route to compounds of this class.

Reactivity of the Halogen (Chlorine) Substituent

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. The electron-donating amino group and the electron-withdrawing carboxylic acid group have opposing effects on the reactivity of the chlorine atom. However, under forcing conditions, such as high temperatures and pressures, or in the presence of a strong nucleophile and a suitable catalyst (e.g., a copper catalyst in the Ullmann condensation), the chlorine atom can be displaced.

The presence of the chlorine atom can also influence the regioselectivity of further electrophilic aromatic substitution reactions, although the strong activating and ortho-, para-directing effects of the amino group are typically dominant.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the chlorine atom can be displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The regioselectivity and rate of nucleophilic aromatic substitution are significantly influenced by the electronic nature of the substituents on the aromatic ring. While the amino group is generally considered electron-donating, the presence of the strongly electron-withdrawing carboxylic acid group, along with the moderate electron-withdrawing effect of the chlorine atom, facilitates nucleophilic attack at the carbon bearing the chloro substituent.

Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines. The specific reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, are critical for achieving successful substitution.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Substituted Chloro-Aminobenzoic Acids

| Nucleophile | Reagent | Product Type | Reference |

| Amine | R-NH2 | N-Aryl-5-amino-2-methylbenzoic acid derivative | General Principle |

| Alkoxide | R-O- | 4-Alkoxy-5-amino-2-methylbenzoic acid derivative | General Principle |

| Thiolate | R-S- | 4-Thioether-5-amino-2-methylbenzoic acid derivative | General Principle |

Note: This table is illustrative of the types of transformations possible based on general principles of nucleophilic aromatic substitution on activated aryl halides. Specific experimental data for this compound is limited in publicly available literature.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The chloro substituent of this compound can participate in Suzuki-Miyaura coupling to form a new carbon-carbon bond. This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable method for the synthesis of biaryl compounds and other complex molecules.

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction provides a direct method for the arylation of amines and is a significant improvement over classical methods that often require harsh reaction conditions. This compound can be coupled with a variety of primary and secondary amines via the Buchwald-Hartwig amination to introduce a new amino substituent at the 4-position.

Similar to the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The development of highly active and sterically hindered phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)2 / SPhos | 4-Aryl-5-amino-2-methylbenzoic acid |

| Buchwald-Hartwig Amination | Secondary amine | Pd2(dba)3 / BINAP | 4-(Dialkylamino)-5-amino-2-methylbenzoic acid |

Note: The catalyst and ligand systems presented are examples of commonly used conditions for these types of transformations and may require optimization for this specific substrate.

Electrophilic Aromatic Substitution on the Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The existing substituents on the benzene ring of this compound will direct the position of any further electrophilic attack. The directing effects of the substituents are as follows:

-NH2 (Amino): Strongly activating and ortho-, para-directing.

-CH3 (Methyl): Activating and ortho-, para-directing.

-Cl (Chloro): Deactivating but ortho-, para-directing.

-COOH (Carboxylic Acid): Deactivating and meta-directing.

Given the substitution pattern of this compound, the available positions for electrophilic attack are C3 and C6. The position para to the amino group (C1) is already substituted with the carboxylic acid. The position ortho to the amino group (C6) is sterically unhindered. The other ortho position (C4) is blocked by the chloro group. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions will depend on the reactivity of the substrate and the nature of the electrophile. Due to the presence of the activating amino group, milder reaction conditions may be sufficient compared to those required for unsubstituted benzene.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO2+ | 5-Amino-4-chloro-6-nitro-2-methylbenzoic acid |

| Bromination | Br+ | 5-Amino-6-bromo-4-chloro-2-methylbenzoic acid |

| Sulfonation | SO3 | 5-Amino-4-chloro-2-methyl-6-sulfobenzoic acid |

Note: The predicted products are based on the established directing effects of the substituents. Experimental verification would be necessary to confirm the regioselectivity.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Amino-4-chloro-2-methylbenzoic acid by mapping the chemical environments of its constituent atoms. While specific experimental spectra for this compound are not widely published, the expected resonances can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet far downfield. The amino group (-NH₂) protons would also likely present as a broad singlet. In the aromatic region, two singlets are expected for the two non-equivalent aromatic protons. A sharp singlet would correspond to the three protons of the methyl (-CH₃) group.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For this compound, eight distinct signals are expected: one for the carboxyl carbon, six for the aromatic carbons (each with a unique electronic environment due to the substitution pattern), and one for the methyl carbon. The chemical shifts would be influenced by the electronegativity and shielding effects of the adjacent substituents (amino, chloro, methyl, and carboxyl groups).

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy could be used to directly probe the nitrogen environment of the amino group, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Resonances for this compound

| Nucleus | Predicted Signal Type | Structural Assignment | Notes |

| ¹H | Broad Singlet | -COOH | Chemical shift is highly dependent on solvent and concentration. |

| ¹H | Singlet | Aromatic C-H | Corresponds to the proton at position 3. |

| ¹H | Singlet | Aromatic C-H | Corresponds to the proton at position 6. |

| ¹H | Broad Singlet | -NH₂ | Chemical shift can vary; may exchange with D₂O. |

| ¹H | Singlet | -CH₃ | Typically appears in the upfield region. |

| ¹³C | Carbonyl | -COOH | Most downfield signal. |

| ¹³C | Aromatic | C1-C6 | Six distinct signals expected due to asymmetric substitution. |

| ¹³C | Aliphatic | -CH₃ | Most upfield signal. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum would confirm the presence of key functional groups. A very broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid dimer. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region, typically as two distinct bands for symmetric and asymmetric stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically yield strong signals in the 1400-1650 cm⁻¹ region. While the C=O stretch is often weaker in Raman than in FTIR, other vibrations like the C-Cl stretch (typically in the 600-800 cm⁻¹ range) can be readily observed.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong (FTIR) |

| N-H Stretch | Amino | 3300 - 3500 | Medium (FTIR) |

| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methyl | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong (FTIR) |

| C=C Stretch | Aromatic Ring | 1400 - 1650 | Medium to Strong |

| N-H Bend | Amino | 1550 - 1650 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| C-Cl Stretch | Aryl Halide | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. For this compound (C₈H₈ClNO₂), the calculated molecular weight is 185.61 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) cluster characteristic of a chlorine-containing compound, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Notes |

| 185/187 | [M]⁺ | Molecular ion peak cluster, showing the isotopic pattern for one chlorine atom. |

| 140/142 | [M - COOH]⁺ | Fragment resulting from the loss of the carboxylic acid group. |

| 150 | [M - Cl]⁺ | Fragment resulting from the loss of the chlorine atom. |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula derived from mass spectrometry. For this compound, with the molecular formula C₈H₈ClNO₂, the theoretical elemental composition can be calculated precisely. An experimental analysis of a pure sample should yield values that are in very close agreement with these calculations, typically within ±0.4%.

Table 4: Calculated Elemental Composition of C₈H₈ClNO₂

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 51.77% |

| Hydrogen | H | 1.01 | 4.34% |

| Chlorine | Cl | 35.45 | 19.11% |

| Nitrogen | N | 14.01 | 7.55% |

| Oxygen | O | 16.00 | 17.24% |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide unambiguous proof of its structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. A suitable stationary phase would be silica gel, and the mobile phase would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve good separation. rsc.org The compound's spot on the TLC plate would be visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of the final compound with great accuracy. A reverse-phase (RP) HPLC method is commonly used for compounds of this type. sielc.com This would involve a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid is protonated. A purity analysis by HPLC would ideally show a single major peak, with the purity calculated from the peak's area relative to the total area of all peaks.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are instrumental in providing insights into the behavior of molecules at the atomic and electronic levels. For a molecule like 5-Amino-4-chloro-2-methylbenzoic acid, such studies would be invaluable in understanding its intrinsic properties.

Elucidation of Electronic Structure and Energetics

A detailed analysis of the electronic structure of this compound would involve the calculation of its molecular geometry, orbital energies, and electron density distribution. These calculations would reveal how the interplay of the amino, chloro, and methyl substituents on the benzoic acid core influences the molecule's stability and electronic properties. Energetic parameters, such as the total energy and heat of formation, could also be determined, providing fundamental thermodynamic data. To date, no such computational studies have been reported for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the atomic nuclei, the corresponding chemical shifts can be predicted. This information is crucial for the structural elucidation and characterization of new compounds. A computational prediction of the 1H and 13C NMR spectra of this compound would be a valuable tool for chemists working with this molecule. However, no such predictive studies are currently available in the scientific literature.

Mechanistic Studies of Organic Transformations via Computational Modeling

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in various organic transformations. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway. There are currently no published computational mechanistic studies involving this compound.

Studies on Intermolecular Interactions and Supramolecular Assemblies

The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. Computational studies can be used to analyze the crystal packing of a compound and to quantify the strength of these interactions. This information is vital for understanding the physical properties of the material and for the design of new crystalline forms. A computational investigation into the potential supramolecular assemblies of this compound would provide valuable insights into its solid-state behavior, but such studies have not yet been undertaken.

Role As a Versatile Building Block in Complex Chemical Synthesis

A Versatile Precursor in the Synthesis of Heterocyclic Compounds

The structure of 5-Amino-4-chloro-2-methylbenzoic acid makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic carboxyl group allows for a range of cyclization reactions to form new rings, while the chloro and methyl substituents provide additional points for modification and influence the properties of the resulting heterocyclic scaffolds.

Construction of Pyrazole (B372694) and Pyrimidine (B1678525) Scaffolds

Substituted aminobenzoic acids are foundational in the synthesis of biologically significant pyrazole and pyrimidine scaffolds. The amino group can act as a key nucleophile in condensation reactions, which are fundamental to the formation of these heterocyclic rings.

For instance, the synthesis of pyrazolo[1,5-a]pyrimidines , a class of fused heterocycles with notable pharmacological importance, often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net While not a direct precursor to the initial pyrazole ring, an aminobenzoic acid derivative can be envisioned as a starting point for a multi-step synthesis. The amino group of this compound, after conversion to a hydrazine (B178648) moiety, could react with α,β-unsaturated nitriles to form a substituted 5-aminopyrazole. chim.it This intermediate, containing the original substituted phenyl ring, could then undergo cyclocondensation with 1,3-bis-electrophiles to yield highly functionalized pyrazolo[1,5-a]pyrimidines. chim.it These scaffolds are of significant interest as they are analogues of purines and have been investigated for various therapeutic applications, including as protein kinase inhibitors. ias.ac.inrsc.org

Similarly, the construction of pyrazolo[3,4-d]pyrimidines , another privileged scaffold in medicinal chemistry, frequently starts from 5-aminopyrazole precursors. nih.govresearchgate.netnih.gov These precursors can be synthesized from molecules containing an amino group. scirp.org The resulting pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine (B94841) ring and is a key component in many compounds targeting cyclin-dependent kinases (CDKs), making it a valuable target in cancer research. rsc.orgtandfonline.comnih.gov The substituents from the initial this compound would ultimately adorn the final heterocyclic structure, influencing its interaction with biological targets.

| Heterocyclic Scaffold | General Synthetic Approach | Potential Role of this compound |

| Pyrazole | Cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. | The amino group can be converted to a hydrazine, which then participates in the cyclization reaction. |

| Pyrimidine | Condensation of a compound with an amino group (like an amidine or urea) with a 1,3-dicarbonyl compound. | The amino group serves as a key nucleophile for the initial condensation step. |

| Pyrazolo[1,5-a]pyrimidine | Reaction of a 5-aminopyrazole with a β-dicarbonyl compound or equivalent. nih.gov | Serves as a precursor to the substituted 5-aminopyrazole intermediate. |

| Pyrazolo[3,4-d]pyrimidine | Cyclization of a substituted 5-aminopyrazole-4-carboxamide or related intermediate. tandfonline.comnih.gov | Provides the substituted aromatic framework for the initial pyrazole synthesis. |

Synthesis of Fused Heterocyclic Systems

The utility of this compound extends to the synthesis of more complex, fused heterocyclic systems. These structures, where one heterocyclic ring is fused to another or to a carbocyclic ring, are of great interest in materials science and medicinal chemistry due to their rigid frameworks and unique electronic properties.

The general strategy involves utilizing the existing functional groups to build additional rings onto the initial benzene (B151609) core. For example, the amino and carboxylic acid groups can participate in intramolecular cyclization reactions to form a lactam ring, which can then be further elaborated. Alternatively, the amino group can be used as a handle to introduce another heterocyclic moiety, which then undergoes a cyclization reaction with another part of the molecule.

Drawing parallels from the chemistry of other aminobenzoic acids, one could envision the synthesis of quinoline-based fused systems. For example, 2-aminobenzoic acid can be treated with cyclohexanone (B45756) to form 9-chloro-1,2,3,4-tetrahydroacridine, a key intermediate for more complex structures. mdpi.com This suggests that this compound could undergo similar condensation reactions to produce highly substituted, fused heterocyclic scaffolds. The synthesis of fused pyrazoloazines from 5-aminopyrazole precursors further highlights the potential for creating diverse and complex fused systems. nih.govbeilstein-journals.org

An Intermediate in Agrochemical Research and Development

The precise substitution pattern of halogenated aminobenzoic acids makes them valuable intermediates in the synthesis of modern agrochemicals, including herbicides and pesticides. The nature and position of the substituents on the aromatic ring are critical for determining the biological activity, selectivity, and metabolic stability of the final product.

Design and Synthesis of Novel Agrochemical Scaffolds

This compound serves as a key building block for the creation of novel agrochemical scaffolds. The presence of the chlorine atom is particularly significant, as halogenation is a common strategy in agrochemical design to enhance biological efficacy.

For example, the closely related compound, 2-amino-5-chloro-3-methylbenzoic acid, is a known intermediate in the synthesis of insecticides. patsnap.com Furthermore, 5-amino-2-chloro-4-fluorobenzoic acid is a key intermediate for the herbicide Saflufenacil. smolecule.com These examples underscore the importance of the specific arrangement of amino, halogen, and other substituents on the benzoic acid core for imparting desired herbicidal or insecticidal properties. The functional groups of this compound offer multiple sites for chemical modification, allowing chemists to systematically alter the structure to optimize its activity against specific pests or weeds while minimizing effects on non-target organisms. smolecule.com The development of novel β-naphthol derivatives containing various heteroaryl groups for pesticidal applications also points to the broad utility of functionalized aromatic compounds in this field. nih.gov

An Intermediate in Pharmaceutical Research and Development

In the pharmaceutical industry, substituted aminobenzoic acids are considered "privileged scaffolds" due to their ability to serve as starting materials for a wide range of therapeutic agents. nih.govresearchgate.net The structural features of this compound make it an attractive intermediate for the synthesis of pharmacologically active molecules.

Construction of Pharmacologically Relevant Scaffolds

The development of new drugs often relies on the synthesis of novel molecular frameworks that can interact with specific biological targets. This compound provides a versatile starting point for constructing such pharmacologically relevant scaffolds.

A compelling example is the synthesis of a class of gastrointestinal prokinetic agents. The structurally similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a crucial intermediate for several "pride" drugs, including Cisapride and Mosapride. google.comchemimpex.com This highlights the significance of the 4-amino-5-chloro-substituted benzoic acid motif in achieving potent and selective pharmacological activity.

Furthermore, the heterocyclic scaffolds discussed earlier, such as pyrazoles and pyrimidines, are ubiquitous in modern pharmaceuticals. Pyrazolo[3,4-d]pyrimidines, for instance, are potent inhibitors of protein kinases and are being investigated as anticancer agents. nih.govtandfonline.comnih.gov The ability to synthesize these valuable scaffolds from precursors like this compound solidifies its importance in drug discovery and development. The diverse biological activities of aminobenzoic acid derivatives, including their use in diuretics and as inhibitors of cholinesterase, further illustrate the broad therapeutic potential of this class of compounds. nih.govnih.gov

| Drug/Compound Class | Related Intermediate | Therapeutic Area |

| "Pride" drugs (e.g., Cisapride) | 4-Amino-5-chloro-2-methoxybenzoic acid google.comchemimpex.com | Gastrointestinal motility disorders |

| Protein Kinase Inhibitors | Pyrazolo[3,4-d]pyrimidine derivatives nih.gov | Oncology |

| Diuretics | Substituted 5-sulfamoylbenzoic acids nih.gov | Cardiovascular |

Based on a comprehensive review of the provided search results, there is no specific information available for the chemical compound This compound . The search results consistently refer to various isomers and related derivatives, but not the exact compound requested.

Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" as per the instructions. The available data pertains to different chemical structures, and using this information would be inaccurate and misleading.

To fulfill the user's request, information would be needed that specifically details the role of This compound in Structure-Activity Relationship (SAR) studies and its applications in specialty chemical and dye synthesis. Without such specific data, the requested article cannot be produced.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. researchgate.netdergipark.org.tr Future research on 5-Amino-4-chloro-2-methylbenzoic acid will likely focus on developing synthetic pathways that align with these principles.

Traditional multi-step syntheses of substituted benzoic acids often rely on stoichiometric reagents and volatile organic solvents, generating significant waste. google.comresearchgate.net A forward-looking approach would involve exploring biocatalytic methods or processes that utilize renewable feedstocks. mdpi.comrepec.org For instance, biosynthetic pathways, which start from simple carbon sources like glucose, could be engineered in microorganisms to produce complex aromatic compounds, thereby avoiding harsh chemical reagents and non-renewable petroleum-based precursors. mdpi.com

Furthermore, the adoption of greener solvents and reaction conditions represents a significant area for improvement. royalsocietypublishing.org Many industrial processes are moving away from hazardous chlorinated solvents toward safer alternatives. royalsocietypublishing.org Research could investigate the synthesis of this compound in water, ionic liquids, or supercritical fluids to minimize environmental impact. royalsocietypublishing.org The use of continuous flow reactors could also enhance safety, improve reaction control, and increase efficiency compared to traditional batch processing. scispace.com

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Starting Materials | Petroleum-derived intermediates | Renewable feedstocks (e.g., biomass) |

| Solvents | Chlorinated hydrocarbons, DMF | Water, supercritical CO₂, ionic liquids |

| Catalysis | Stoichiometric reagents | Biocatalysts, recyclable solid catalysts |

| Energy | High temperature and pressure | Mild conditions (e.g., room temp) |

| Waste | High E-factor (waste/product ratio) | Low E-factor, biodegradable byproducts |

| Process | Batch reactions | Continuous flow synthesis |

Exploration of Novel Catalytic Transformations for Functionalization

The functional groups of this compound—the amino, chloro, and carboxylic acid moieties, along with the aromatic C-H bonds—offer multiple sites for further chemical modification. Future research will undoubtedly explore novel catalytic methods to selectively functionalize this scaffold, creating a diverse library of derivatives.

A key area of interest is the transition-metal-catalyzed activation of C–H bonds. nih.govscispace.com This powerful strategy allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions on the aromatic ring that are otherwise unreactive. nih.govresearchgate.net For example, palladium or ruthenium catalysts could potentially be used to achieve meta-C–H olefination or arylation, providing access to derivatives that are difficult to synthesize through classical electrophilic aromatic substitution. nih.govmdpi.comresearchgate.net

The existing amino and chloro groups can also serve as handles for cross-coupling reactions. Developing selective catalytic systems that can differentiate between the various reactive sites on the molecule would be a significant advancement, enabling precise and controlled derivatization.

Advanced Characterization Techniques for Complex Products

As novel synthetic methods produce more complex derivatives of this compound, the need for sophisticated analytical techniques to unambiguously determine their structures becomes paramount. researchgate.netrroij.com While standard techniques like 1D NMR and mass spectrometry are routine, future work will rely heavily on more advanced methods.

Two-dimensional (2D) NMR spectroscopy, including techniques like COSY, HSQC, and HMBC, will be essential for elucidating the connectivity of complex products, especially when multiple functionalization reactions are performed. nih.govwikipedia.org These methods help resolve overlapping signals that are common in the 1D spectra of polysubstituted aromatic compounds and provide definitive structural assignments. ethz.chharvard.edu

High-resolution mass spectrometry (HRMS) will be crucial for confirming elemental compositions. For complex reaction mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) will allow for the separation and identification of multiple products and byproducts in a single analysis. researchgate.net In cases where crystalline products are obtained, single-crystal X-ray diffraction will provide the ultimate proof of structure, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms. rroij.com

Table 2: Advanced Characterization Toolkit for Novel Derivatives

| Technique | Information Provided | Application |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity, through-bond correlations | Unambiguous structure elucidation of isomers and complex products. nih.govwikipedia.org |

| HRMS | Exact mass and elemental formula | Confirmation of molecular formula for new compounds. |

| LC-MS | Separation and identification of components | Analysis of complex reaction mixtures, impurity profiling. |

| Single-Crystal X-ray Diffraction | 3D molecular structure, stereochemistry | Absolute structure determination of crystalline products. |

| FT-IR Spectroscopy | Presence of functional groups | Monitoring reaction progress and confirming transformations. rroij.com |

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Prediction

Furthermore, ML models can be trained to predict reaction outcomes, including regioselectivity and yield. For instance, when considering the C-H functionalization of this compound, an ML model could predict which of the available C-H bonds is most likely to react under specific catalytic conditions. rsc.orgrsc.orgmit.edu Such predictive power can significantly reduce the amount of trial-and-error experimentation required, accelerating the discovery of new derivatives. researchgate.netacs.org These models often use graph-convolutional neural networks that learn directly from molecular structures to predict reactivity. rsc.org

Investigation of Solid-State Forms and Cocrystal Engineering for Enhanced Synthetic Utility

The solid-state properties of a chemical intermediate can significantly impact its handling, stability, and reactivity. Crystal engineering, particularly the formation of cocrystals, offers a powerful strategy to modify these properties. researchgate.net A cocrystal is a multi-component crystal in which different molecules are held together by non-covalent interactions, such as hydrogen bonds. mdpi.com

Future research could explore the formation of cocrystals of this compound with various pharmaceutically or synthetically acceptable co-formers (e.g., other carboxylic acids, amides, or N-containing bases). rsc.orgacs.org By forming cocrystals, it may be possible to improve properties like:

Solubility: Enhancing solubility in specific solvents could improve reaction kinetics or facilitate purification. nih.gov

Stability: Increasing thermal stability or reducing hygroscopicity can improve shelf-life and handling. rsc.org

Reactivity: In some cases, bringing reactants together in a cocrystal can facilitate solid-state reactions, potentially reducing the need for solvents.

This approach, which is gaining traction in the pharmaceutical and agrochemical industries, could enhance the utility of this compound as a building block in organic synthesis. mdpi.comrsc.org Techniques such as solvent-drop grinding or slurry crystallization could be employed to screen for and produce novel cocrystal forms. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-amino-4-chloro-2-methylbenzoic acid, and how can purity be validated?

- Methodological Answer : A common approach involves multi-step synthesis starting from 2-methylbenzoic acid. Nitration at the 4-position, followed by chlorination and reduction of the nitro group to an amine, has been reported for structurally analogous compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) . Purity verification typically employs HPLC (≥98% purity threshold), complemented by H/C NMR and mass spectrometry .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent degradation via oxidation or hydrolysis. Desiccants (e.g., silica gel) are recommended due to hygroscopic tendencies observed in related halogenated benzoic acids.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives targeting GPCRs or 5-HT receptors?

- Methodological Answer :

Scaffold Modification : Introduce substituents (e.g., halogens, alkyl groups) at positions 2, 4, or 5 to assess steric/electronic effects on receptor binding .

Bioassay Design : Use radioligand displacement assays (e.g., H-LSD for 5-HT receptors) and functional cAMP assays to evaluate potency and efficacy .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor homology models .

Q. How should researchers address contradictory bioactivity data across different assays?

- Methodological Answer :

- Orthogonal Validation : Replicate assays using alternate techniques (e.g., SPR vs. fluorescence polarization for binding affinity).

- Batch Consistency : Verify compound integrity via NMR and LC-MS to rule out degradation .

- Contextual Analysis : Consider assay-specific variables (e.g., cell line variability, buffer pH) that may influence results .

Q. What strategies enhance regioselectivity during electrophilic substitution reactions of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.